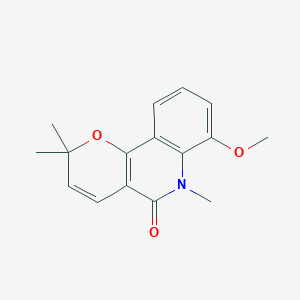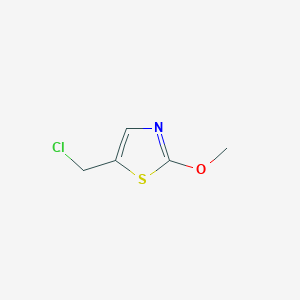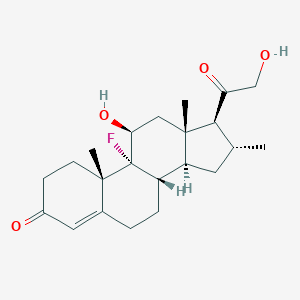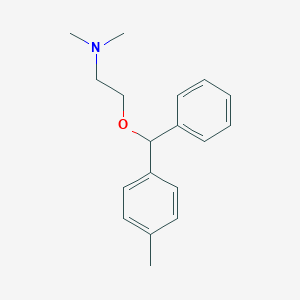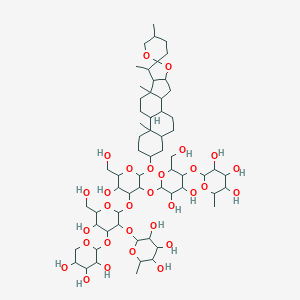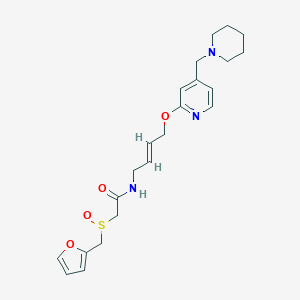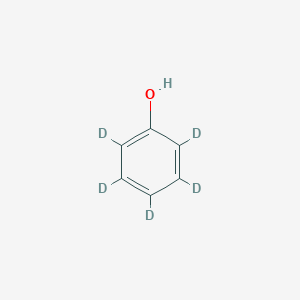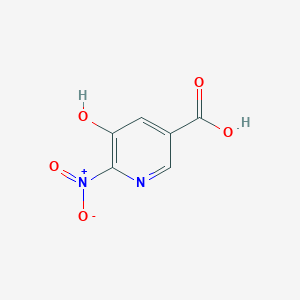
4'-Demethyldeoxypodophyllotoxin
Overview
Description
4’-Demethyldeoxypodophyllotoxin is a naturally occurring aryltetralin lignan found in plants such as Podophyllum peltatum and Dysosma versipellis . It is a member of the class of furonaphthodioxoles and has significant biological activities, including antineoplastic, antioxidant, and immunosuppressive properties .
Mechanism of Action
Target of Action
4’-Demethyldeoxypodophyllotoxin is a derivative of podophyllotoxin . Podophyllotoxins are a class of natural active substances isolated from the roots of Podophyllum peltatum L. and have significant cytotoxicity, which make them good antineoplastic and antiviral candidates . The primary targets of 4’-Demethyldeoxypodophyllotoxin are cancer cell lines .
Mode of Action
4’-Demethyldeoxypodophyllotoxin exhibits its antitumor activity by inhibiting DNA topoisomerase II . DNA topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA. By inhibiting this enzyme, 4’-Demethyldeoxypodophyllotoxin prevents the DNA from unwinding and separating, which is a necessary step in DNA replication and transcription. This inhibition leads to DNA breaks, preventing the cancer cells from dividing and leading to cell death .
Biochemical Pathways
The biochemical pathway affected by 4’-Demethyldeoxypodophyllotoxin is the DNA replication pathway . By inhibiting DNA topoisomerase II, the compound interferes with the normal function of this pathway, leading to the death of cancer cells .
Pharmacokinetics
It is known that many podophyllotoxin derivatives, such as etoposide and teniposide, have been widely used in the clinic as antineoplastic agents . These compounds often have low water solubility, which can limit their bioavailability
Result of Action
The result of the action of 4’-Demethyldeoxypodophyllotoxin is the death of cancer cells . By inhibiting DNA topoisomerase II and interfering with DNA replication, the compound prevents the cancer cells from dividing. This leads to DNA breaks and ultimately cell death .
Action Environment
The action of 4’-Demethyldeoxypodophyllotoxin can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
4’-Demethyldeoxypodophyllotoxin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have potent inhibitory activities against the growth of human carcinoma cell lines .
Cellular Effects
4’-Demethyldeoxypodophyllotoxin has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in PC3 and Bcap-37 cells .
Molecular Mechanism
The molecular mechanism of action of 4’-Demethyldeoxypodophyllotoxin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been designed and synthesized as tubulin–HDAC dual inhibitors .
Metabolic Pathways
4’-Demethyldeoxypodophyllotoxin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethyldeoxypodophyllotoxin typically involves the extraction from natural sources followed by chemical modifications. One common method includes the reaction of aldehydes with 4’-O-demethylpodophyllotoxin to produce various derivatives . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4’-Demethyldeoxypodophyllotoxin is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic chemistry have enabled the production of derivatives with enhanced biological activities .
Chemical Reactions Analysis
Types of Reactions: 4’-Demethyldeoxypodophyllotoxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, affecting the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as amines and aldehydes are employed in substitution reactions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions are often derivatives of 4’-Demethyldeoxypodophyllotoxin with enhanced biological activities, such as increased cytotoxicity against cancer cell lines .
Scientific Research Applications
4’-Demethyldeoxypodophyllotoxin has a wide range of scientific research applications:
Comparison with Similar Compounds
Podophyllotoxin: A closely related compound with similar antineoplastic properties.
Etoposide: A derivative of podophyllotoxin used clinically as an anticancer agent.
Teniposide: Another podophyllotoxin derivative with antineoplastic activity.
Uniqueness: 4’-Demethyldeoxypodophyllotoxin is unique due to its specific structural modifications, which confer distinct biological activities. Unlike its parent compound podophyllotoxin, it has reduced toxicity and improved therapeutic potential .
Properties
IUPAC Name |
(5R,5aR,8aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMNXDDRXVJTM-RQUSPXKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189475 | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-93-0 | |
| Record name | 4′-Demethyldeoxypodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Demethyldeoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of 4'-demethyldeoxypodophyllotoxin?
A1: this compound has been isolated from several plant species, including Polygala macradenia [], Amanoa oblongifolia [, ], Dysosma versipellis [], and Sinopodophyllum emodi [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C21H20O7. Its molecular weight is 384.38 g/mol. This information was derived from elemental analysis, mass spectrometry, and other characterization methods [].
Q3: What is the primary biological activity attributed to this compound?
A3: this compound exhibits cytotoxic activity against various cancer cell lines. It has shown activity against P-388 lymphocytic leukemia and human epidermoid carcinoma of the nasopharynx []. It also demonstrates inhibitory effects on the growth of androgen-sensitive (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines [].
Q4: How does the structure of this compound compare to other lignans like podophyllotoxin, and how does this impact their activity?
A4: this compound lacks a methyl group at the 4' position compared to podophyllotoxin. This structural difference influences their cytotoxic potency. In studies on prostate cancer cell lines, podophyllotoxin displayed stronger inhibitory activity than this compound []. This suggests that the presence of the 4'-methyl group enhances the antiproliferative effects in this context.
Q5: Has this compound demonstrated immunosuppressive activity?
A5: Yes, this compound exhibits immunosuppressive properties. It has been shown to suppress T-cell-mediated immune responses, specifically by targeting activated splenocytes [].
Q6: Are there any ongoing efforts to synthesize derivatives of this compound?
A6: Research has explored the synthesis of this compound derivatives to enhance its therapeutic potential. One study investigated the antitumor activity of unsaturated fatty acid esters of this compound []. These modifications aim to improve its pharmacological properties and potentially enhance its efficacy.
Q7: Has this compound been identified in bee products, and what is its significance?
A7: Interestingly, this compound 4-O-glucopyranoside was identified in geopropolis produced by Melipona subnitida bees []. This discovery marks the first report of this lignan in geopropolis from stingless bees and suggests potential medicinal properties associated with this bee product.
Q8: Are there any efficient methods for isolating and purifying this compound from natural sources?
A8: Researchers have developed techniques for efficient extraction and purification of this compound. A study demonstrated the successful isolation of this compound from Sinopodophyllum emodi using a combination of high-performance liquid chromatography-mass spectrometry (HPLC-MS), medium-pressure liquid chromatography (MPLC), and high-speed counter-current chromatography (HSCCC) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)
